6-Benzylmorpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-benzylmorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-8-14-10(7-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOBJUFRLVWHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Benzylmorpholin 3 One and Its Derivatives
Classical Approaches and Intermolecular Cyclizations for Morpholinone Ring Formation
The formation of the morpholin-3-one (B89469) ring has traditionally been accomplished through robust cyclization reactions that form one or two key bonds in the final step. These methods often rely on readily available starting materials and well-established reaction principles. For the synthesis of 6-benzylmorpholin-3-one, these classical strategies typically begin with precursors derived from L-phenylalanine or its corresponding amino alcohol, L-phenylalaninol, which embeds the required benzyl (B1604629) group and stereochemistry from the outset.
One of the most common classical methods involves the N-acylation of a β-amino alcohol with a haloacetyl halide, followed by an intramolecular Williamson ether synthesis. In the context of this compound, this pathway commences with the acylation of (S)-2-amino-3-phenyl-1-propanol with chloroacetyl chloride. The resulting intermediate, 2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide, undergoes base-mediated intramolecular cyclization to yield the target (S)-6-benzylmorpholin-3-one. The base, typically a strong base like sodium hydride or potassium tert-butoxide, deprotonates the hydroxyl group, which then displaces the chloride to form the crucial C-O bond and close the six-membered ring.
Another prevalent approach is the cyclization of N-(2-hydroxyethyl) amino acid derivatives. This method starts with an α-amino acid, such as L-phenylalanine. The amino group is first alkylated with a 2-haloethanol (e.g., 2-bromoethanol) or ethylene (B1197577) oxide to install the hydroxyethyl (B10761427) moiety. The resulting N-(2-hydroxyethyl)-L-phenylalanine is then subjected to intramolecular condensation to form the amide bond of the morpholinone ring. This cyclization is often promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species like an acid chloride or an ester.
A related strategy involves the reductive amination of a glycoaldehyde derivative with L-phenylalanine methyl ester, followed by spontaneous or acid-catalyzed intramolecular cyclization. The initial imine formation and subsequent reduction establish the secondary amine, which is perfectly positioned for lactamization with the ester group to furnish the morpholin-3-one ring.
These classical methods, while effective, often require multiple steps and may necessitate protecting group strategies, particularly for the amine and hydroxyl functionalities.
| Starting Material | Key Reagents | Intermediate | Product |
| (S)-2-amino-3-phenyl-1-propanol | 1. Chloroacetyl chloride, Base 2. Strong Base (e.g., NaH) | 2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide | (S)-6-benzylmorpholin-3-one |
| L-Phenylalanine | 1. 2-Bromoethanol, Base 2. Dehydrating agent | N-(2-hydroxyethyl)-L-phenylalanine | (S)-6-benzylmorpholin-3-one |
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs
The biological activity of morpholinone derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is crucial for accessing enantiomerically pure or enriched this compound analogs. These strategies aim to control the formation of the stereogenic center at the C6 position or other stereocenters introduced into the ring.
While many syntheses of this compound utilize the chiral pool, starting from L-phenylalanine to set the C6 stereocenter, advanced catalytic methods can construct these stereocenters asymmetrically from prochiral precursors. One powerful approach involves the catalytic enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net This reaction, catalyzed by a chiral phosphoric acid, proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift in what is described as an asymmetric aza-benzilic ester rearrangement. researchgate.net Although demonstrated for C3-substitution, the principles of using chiral Brønsted acids to control the stereochemical outcome of cyclization and rearrangement could be adapted to create other stereocenters within the morpholinone framework.
Another key strategy is the asymmetric hydrogenation of unsaturated morpholinone precursors (dehydromorpholinones). rug.nl Using chiral transition-metal catalysts, such as rhodium or iridium complexes with chiral phosphine (B1218219) ligands, it is possible to hydrogenate a double bond within the ring with high enantioselectivity, thereby creating one or more stereocenters. For instance, an N-protected 6-benzyl-5,6-dehydromorpholin-3-one could potentially be reduced to install the desired stereochemistry at C6, and also at C5, depending on the substitution pattern.
When multiple stereocenters are present in the morpholinone ring, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. Diastereoselective synthesis often relies on substrate control, where the inherent stereochemistry of a starting material directs the formation of a new stereocenter. For example, in the synthesis of a 5,6-disubstituted morpholin-3-one starting from (S)-6-benzylmorpholin-3-one, the existing benzyl-bearing stereocenter at C6 can direct the stereoselective introduction of a substituent at the C5 position. This can be achieved through the diastereoselective alkylation of the corresponding enolate, where the bulky benzyl group shields one face of the molecule, forcing the incoming electrophile to approach from the less hindered side.
Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to be a highly diastereoselective method for producing substituted morpholines. slideshare.net This type of atom-economic pathway could be envisioned for constructing complex morpholin-3-one analogs where the relative stereochemistry of multiple substituents is precisely controlled.
Chiral auxiliaries are removable chiral groups that are temporarily attached to a substrate to direct a stereoselective reaction. organic-chemistry.org In morpholinone synthesis, a chiral auxiliary can be incorporated into one of the starting materials to control the formation of stereocenters during the ring-forming step. For example, pseudoephedrine has been successfully used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols and morpholinone products. researchgate.netorganic-chemistry.org By reacting a glyoxal (B1671930) with a pseudoephedrine-derived amino alcohol, the stereochemistry of the auxiliary directs the cyclization and rearrangement to form a morpholinone with high diastereoselectivity. researchgate.netorganic-chemistry.org The auxiliary can then be cleaved to reveal the enantiomerically enriched product.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. As mentioned, chiral phosphoric acids have been employed in the enantioselective synthesis of morpholinones. researchgate.net Similarly, modified quinine-based organocatalysts can be used in one-pot domino reactions to generate chiral morpholin-2-ones from simple aldehydes. researchgate.net This process involves an asymmetric epoxidation step, where the organocatalyst sets the key stereocenter in a transient epoxide intermediate, which is then opened by an amino alcohol to form the morpholinone ring. researchgate.net Such strategies offer a direct and efficient route to chiral morpholinone scaffolds.
| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Control |
| Asymmetric Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid | Domino [4+2] heteroannulation & 1,2-shift | Enantioselective |
| Substrate-Controlled Alkylation | N/A (uses existing stereocenter) | Enolate alkylation | Diastereoselective |
| Chiral Auxiliary-Directed Synthesis | Pseudoephedrine | Cyclization/rearrangement | Diastereoselective |
| Asymmetric Epoxidation-Cyclization | Modified Quinine Organocatalyst | Domino epoxidation and ring-opening | Enantioselective |
Multicomponent Reactions for the Efficient Assembly of this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient pathway to complex molecular scaffolds. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for rapidly building diversity. slideshare.netorganic-chemistry.orgnih.gov
The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.org This reaction can be ingeniously adapted to synthesize morpholinone rings through a post-Ugi transformation. For the synthesis of a this compound scaffold, one could employ L-phenylalaninol as the amine component, glyoxylic acid as the aldehyde/carboxylic acid component, and an isocyanide. The resulting Ugi adduct would contain the necessary functionalities—a hydroxyl group and an amide—correctly positioned for a subsequent intramolecular cyclization (lactamization) to form the morpholin-3-one ring.
Several studies have demonstrated the power of the Ugi reaction followed by a cyclization step to produce morpholine (B109124) and piperazine (B1678402) derivatives. thieme-connect.com For example, a two-step, one-pot procedure using a tetrazole Ugi reaction followed by base-mediated cyclization has been developed for the synthesis of 3,3-disubstituted morpholines. thieme-connect.com A similar strategy could be designed for the this compound target. Another reported approach involves an Ugi reaction using Ugi adducts from propiolic acid and glycolaldehyde (B1209225) dimer, followed by a cyclization to yield 2-methylenemorpholin-3-one derivatives. researchgate.net The exocyclic double bond in these products could then be hydrogenated to afford the saturated morpholinone core. researchgate.net
The Passerini three-component reaction, which combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, could also be a potential starting point. organic-chemistry.orgnih.gov An appropriately functionalized Passerini product could undergo subsequent transformations to close the morpholinone ring.
These MCR-based strategies are highly convergent and allow for the rapid generation of libraries of this compound analogs by simply varying the individual starting components.
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, further derivatization can be performed to modulate its properties and explore the structure-activity relationship. Key sites for functionalization include the nitrogen atom (N4), the carbon alpha to the carbonyl (C2), and the carbon alpha to both the nitrogen and oxygen (C5).
N-Functionalization: The secondary amine within the morpholin-3-one ring is a prime handle for derivatization. It can readily undergo N-alkylation, N-arylation, or N-acylation reactions. For example, N-benzylation can be achieved using benzyl bromide in the presence of a base to yield N-benzyl-6-benzylmorpholin-3-one. biosynth.com N-arylation can be accomplished using palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. Acylation with various acid chlorides or anhydrides provides the corresponding N-acyl derivatives, while reaction with isocyanates or sulfonyl chlorides yields urea (B33335) or sulfonamide analogs, respectively.
C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical way to introduce substituents. The methylene (B1212753) group at the C5 position, being alpha to both the ring nitrogen and oxygen, is activated for functionalization. Similarly, the C2 methylene group is alpha to the carbonyl and can be functionalized via its enolate. Cross-dehydrogenative coupling (CDC) reactions are a modern tool for this purpose. For instance, a copper-catalyzed oxidative imidation has been used to functionalize the C3 position of morpholin-2-ones (analogous to the C5 position of morpholin-3-ones), demonstrating the feasibility of forming C-N bonds at this activated position. mdpi.com
Modification of the Carbonyl Group: The carbonyl group at the C3 position can also be a site for derivatization. It can be reduced to a hydroxyl group using reducing agents like sodium borohydride, converting the morpholin-3-one into a morpholine-3-ol derivative. Reaction with organometallic reagents such as Grignard or organolithium reagents could potentially lead to the formation of tertiary alcohols at the C3 position.
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling fine-tuning of its physicochemical and pharmacological properties.
Acylation and Alkylation Reactions at Various Positions
Acylation and alkylation reactions are fundamental transformations for derivatizing the this compound core. These reactions primarily target the nitrogen atom of the morpholinone ring, which acts as a nucleophile.
N-Alkylation: The nitrogen atom in the morpholin-3-one ring can be readily alkylated. For instance, 4-benzylmorpholin-3-one (B1279983) is synthesized by treating morpholin-3-one with sodium hydride to form the corresponding anion, which is then reacted with benzyl bromide. nih.govacs.org This standard procedure involves cooling the solution in N,N-dimethylformamide (DMF) before the addition of sodium hydride, followed by warming to room temperature and the addition of benzyl bromide. The reaction typically proceeds overnight. nih.govacs.org
Friedel-Crafts Reactions: While typically applied to aromatic rings, the principles of Friedel-Crafts alkylation and acylation are central to C-C bond formation in organic synthesis. masterorganicchemistry.comyoutube.comopenstax.orgstudymind.co.uk These reactions involve the generation of an electrophile, such as a carbocation from an alkyl halide or an acylium ion from an acyl halide, using a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comopenstax.orglibretexts.org The aromatic ring then attacks this electrophile. masterorganicchemistry.comlibretexts.org Although direct Friedel-Crafts reaction on the benzyl group of this compound is plausible, the conditions must be carefully chosen to avoid side reactions involving the morpholinone ring, especially the basic nitrogen atom which can react with the Lewis acid catalyst. openstax.orglibretexts.org
Table 1: N-Alkylation of Morpholin-3-one
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| Morpholin-3-one | Benzyl bromide | Sodium Hydride | N,N-dimethylformamide | 4-Benzylmorpholin-3-one |
Reduction Transformations of the Morpholinone Ring and Substituents
The reduction of the carbonyl group at the 3-position of the morpholinone ring is a key transformation that converts the lactam into a substituted morpholine. This reaction significantly alters the structure and properties of the parent molecule.
A common method for this reduction involves the use of borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). For example, 2-[α-(2-nitro-phenoxy)-benzyl]-morpholin-3-one can be reduced by the dropwise addition of a borane solution in THF. prepchem.com This converts the ketone (C=O) group into a methylene (CH₂) group, yielding the corresponding morpholine derivative. This method is a standard procedure for the reduction of amides and lactams.
Table 2: Reduction of Morpholin-3-one Derivative
| Substrate | Reagent | Solvent | Product |
| 2-[α-(2-nitro-phenoxy)-benzyl]-morpholin-3-one | Borane (BH₃) | Tetrahydrofuran (THF) | 2-[α-(2-nitro-phenoxy)-benzyl]-morpholine |
Introduction of Diverse Functional Groups (e.g., Phosphonate (B1237965) Moieties)
The introduction of phosphonate groups into organic molecules is of significant interest due to the role of these moieties in medicinal chemistry as stable mimics of phosphate (B84403) esters. nih.govdur.ac.uk
A method for introducing a phosphonate group onto the morpholinone scaffold involves a reaction prompted by phosphoryl chloride. When N-benzylmorpholin-3-one (4-benzylmorpholin-3-one) is treated with triethyl phosphite (B83602) and phosphoryl chloride, it yields diethyl N-benzyl-2,3-dehydromorpholyl-3-phosphonate as the major product. nih.govacs.org This reaction introduces a phosphonate group and a double bond into the morpholinone ring. In contrast, unsubstituted morpholin-3-one under similar conditions yields a bisphosphonate product. nih.govacs.org The presence of the N-benzyl group directs the reaction towards the formation of the dehydrophosphonate. nih.govacs.org
Table 3: Phosphonylation of N-Benzylmorpholin-3-one
| Substrate | Reagents | Product |
| 4-Benzylmorpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Diethyl N-benzyl-2,3-dehydromorpholyl-3-phosphonate |
Advanced Synthetic Techniques Applied to this compound Synthesis
To enhance the efficiency, selectivity, and environmental friendliness of synthetic procedures, advanced techniques such as polymer-supported catalysis and ultrasonication are being explored.
Polymer-Supported Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. ignited.inignited.in Polymer-supported phase-transfer catalysts (PSPTCs), also known as triphase catalysts, are heterogeneous catalysts that offer significant advantages over their soluble counterparts. researchgate.nettaylorfrancis.com These advantages include easy separation from the reaction mixture, potential for reuse, and applicability in continuous flow reactors. researchgate.nettaylorfrancis.com
PSPTCs typically consist of active catalytic sites, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, immobilized on a polymer backbone like polystyrene. ignited.intaylorfrancis.com In the context of synthesizing this compound or its derivatives, a PSPTC could be employed in alkylation reactions, such as the N-alkylation of a morpholinone precursor. The catalyst would facilitate the transfer of the alkylating agent from an organic phase to the site of the deprotonated morpholinone in an aqueous or solid phase, potentially leading to higher yields and easier product purification.
Ultrasonically Promoted Synthesis Protocols
The use of ultrasonic irradiation in organic synthesis is a key aspect of green chemistry. ignited.inignited.in Ultrasound can promote chemical reactions by generating, growing, and imploding cavitation bubbles in the reaction medium. This process creates localized hot spots with high temperatures and pressures, leading to an acceleration of reaction rates.
Ultrasonically promoted synthesis has been successfully applied to the creation of various heterocyclic compounds, often resulting in higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.gov For the synthesis of this compound, which can be formed via cyclization reactions, ultrasound could potentially enhance the efficiency of the ring-closing step. The application of ultrasound can be particularly beneficial in heterogeneous reaction mixtures, improving mass transfer between phases. ignited.in
Reactivity and Reaction Mechanisms of 6 Benzylmorpholin 3 One
Reactions Involving the Lactam Moiety within the Morpholinone Ring System
The reactivity of the 6-benzylmorpholin-3-one is significantly influenced by the embedded lactam, a cyclic amide. This functional group is susceptible to a range of chemical transformations, primarily centered around the electrophilic carbonyl carbon.
Key reactions involving the lactam moiety include:
Hydrolysis: Under acidic or basic conditions, the amide bond of the lactam can undergo hydrolysis. This ring-opening reaction cleaves the cyclic structure to yield an amino acid derivative, specifically N-benzyl-N-(2-hydroxyethyl)glycine. The reaction is initiated by the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, followed by the breaking of the carbon-nitrogen bond. The stability of the six-membered ring makes this reaction less favorable than for strained lactams like β-lactams.
Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the this compound into N-benzylmorpholine, effectively removing the carbonyl functionality while preserving the heterocyclic ring system.
Reactions at the α-Carbon: The carbon atom adjacent to the lactam carbonyl (C2 position) can be a site for reactions. For instance, in the related N-substituted morpholin-3-ones, reactions with reagents like triethyl phosphite (B83602) prompted by phosphoryl chloride have been shown to result in the formation of dehydrophosphonates. nih.govacs.org This suggests that this compound could potentially undergo similar functionalization at the C2 position, leading to the introduction of new substituents. A study on 4-benzylmorpholin-3-one (B1279983) (an isomer) showed that N-substitution is crucial for this type of reactivity, leading to the formation of dehydrophosphonates, whereas unsubstituted morpholin-3-one (B89469) yields bisphosphonates. nih.govacs.org
Table 1: Summary of Reactions at the Lactam Moiety
| Reaction Type | Reagents | Product | Functional Group Transformation |
| Hydrolysis | H₃O⁺ or OH⁻ | N-benzyl-N-(2-hydroxyethyl)glycine | Lactam → Amino Acid |
| Reduction | LiAlH₄ | N-benzylmorpholine | Lactam → Cyclic Amine |
| Phosphonylation | P(OEt)₃, POCl₃ | Dehydrophosphonate derivative | C-H at C2 → C=C-P(O)(OEt)₂ |
Reactions at the N-Benzyl Substituent
The N-benzyl group (Bn) is a common protecting group for amines and introduces several additional reaction sites to the molecule. Reactions can occur at the benzylic C-H bonds, on the aromatic ring, or involve the cleavage of the nitrogen-benzyl bond.
Catalytic Hydrogenolysis: This is a standard method for N-debenzylation. The reaction involves treating this compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. nih.govacs.org This process cleaves the N-CH₂Ph bond, yielding morpholin-3-one and toluene. The reaction is typically clean and efficient, though the presence of other reducible functional groups must be considered. The use of additives like niobic acid-on-carbon (Nb₂O₅/C) can facilitate the reaction, allowing it to proceed under milder conditions. nih.govacs.org Transfer hydrogenolysis using reagents like tetrahydroxydiboron (B82485) as a hydrogen source offers a safe alternative to gaseous hydrogen. researchgate.netresearchgate.net
Oxidative Cleavage: The N-benzyl group can also be removed under oxidative conditions. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can achieve this transformation. nih.govresearchgate.net Another method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere, which proceeds via the formation of a benzylic anion. researchgate.net These methods are advantageous when catalytic hydrogenation is not feasible due to catalyst poisoning (e.g., by sulfur compounds) or the presence of other sensitive groups. researchgate.net
Electrophilic Aromatic Substitution: The phenyl ring of the benzyl (B1604629) group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The N-morpholinone-3-yl-methyl substituent acts as an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom, although this effect is somewhat attenuated by the carbonyl group. Reaction conditions must be chosen carefully to avoid side reactions at other positions of the molecule.
Table 2: Key Reactions of the N-Benzyl Substituent
| Reaction Type | Reagents | Product(s) | Key Transformation |
| Catalytic Hydrogenolysis | H₂, Pd/C | Morpholin-3-one + Toluene | N-C bond cleavage |
| Oxidative Cleavage | CAN or DDQ | Morpholin-3-one + Benzaldehyde | N-C bond cleavage |
| Nitration | HNO₃, H₂SO₄ | Ortho/Para-nitro substituted derivative | Electrophilic Aromatic Substitution |
Chemoselective Oxidation Studies of this compound
Chemoselectivity is a critical consideration in the oxidation of this compound, which possesses multiple potentially oxidizable sites: the benzylic methylene group of the N-benzyl substituent and the α-methylene group (C5) to the ring nitrogen.
Research on related N-benzyl heterocyclic systems has shown that the reaction outcome is highly dependent on the chosen oxidant and reaction conditions. strath.ac.uk
Oxidation of the Morpholinone Ring: Studies using molecular iodine have demonstrated a metal-free strategy for the chemoselective oxidation of C-H bonds adjacent to a cyclic amine to form a lactam. strath.ac.uk In the case of N-benzylmorpholine, oxidation occurs selectively at the C-H bond on the ring (α to the nitrogen) rather than at the exocyclic benzylic methylene group. strath.ac.uk This suggests that under these specific conditions, the C5 position of this compound could potentially be oxidized to yield a dione.
Oxidation of the Benzylic Methylene Group: Conversely, a variety of catalytic systems are known to selectively oxidize the benzylic C-H bonds of alkylarenes. liv.ac.uknih.gov For example, non-heme manganese catalysts with H₂O₂ have shown excellent chemoselectivity for oxidizing benzylic methylenes to ketones, tolerating a wide range of functional groups, including amines. liv.ac.uk Similarly, copper/TEMPO-catalyzed aerobic oxidation is a mild and efficient method for converting benzylic alcohols to carbonyls, and related systems can be adapted for direct C-H oxidation. nih.govresearchgate.net Applying such a system to this compound could foreseeably convert the N-benzyl group into an N-benzoyl group, forming 6-benzoylmorpholin-3-one, while leaving the morpholinone ring intact.
The selective outcome depends on the mechanism of oxidation and the electronic and steric environment of the target C-H bonds.
Table 3: Potential Chemoselective Oxidation Pathways
| Reagent/Catalyst System | Preferential Site of Oxidation | Potential Product |
| I₂ / K₂CO₃ | Ring C-H (α to Nitrogen) | 6-Benzylmorpholine-3,5-dione |
| Mn-catalyst / H₂O₂ | Benzylic C-H (N-CH₂Ph) | 6-Benzoylmorpholin-3-one |
| Cu(I)/TEMPO / O₂ | Benzylic C-H (N-CH₂Ph) | 6-Benzoylmorpholin-3-one |
Ring-Opening Reactions and Polymerization Mechanisms of Related Benzylmorpholine-Diones
While this compound itself is not a typical monomer for polymerization, closely related structures, namely benzyl-substituted morpholine-2,5-diones, are important precursors for the synthesis of biodegradable poly(ester-amide)s (PEAs). acs.orgmdpi.comresearchgate.netuc.pt These polymers are of significant interest for biomedical applications due to their combination of degradable ester linkages and mechanically robust amide bonds. rsc.orgresearchgate.net
The polymerization proceeds via a ring-opening polymerization (ROP) mechanism. (S)-3-Benzylmorpholine-2,5-dione, derived from the amino acid L-phenylalanine, is a well-studied example. nih.gov
Mechanism of Polymerization: The ROP of morpholine-2,5-diones is often catalyzed by organocatalysts to ensure good control over the polymer's molecular weight and structure. acs.orgresearchgate.net A common and effective binary catalyst system consists of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) cocatalyst. nih.govacs.org The polymerization is typically initiated by an alcohol, such as benzyl alcohol. The proposed mechanism involves the activation of the initiator by the DBU base, while the thiourea activates the ester carbonyl group of the monomer via hydrogen bonding, making it more susceptible to nucleophilic attack by the initiator. This process repeats, propagating the polymer chain.
Resulting Polymers: The ROP of (S)-3-benzylmorpholine-2,5-dione results in a well-defined poly(ester-amide) homopolymer. nih.gov Kinetic studies have demonstrated that this method provides excellent control over molar masses and dispersities. nih.gov Furthermore, using macroinitiators like hydroxyl-functionalized poly(ethylene glycol) allows for the synthesis of amphiphilic block copolymers, which have potential applications as drug delivery vehicles. nih.gov
This research on related diones highlights a key reactive pathway for the morpholine (B109124) ring system, demonstrating its utility in the creation of advanced functional materials. acs.orgrsc.org
Table 4: Organocatalyzed ROP of (S)-3-Benzylmorpholine-2,5-dione
| Component | Role | Example |
| Monomer | Building block for polymer | (S)-3-Benzylmorpholine-2,5-dione |
| Initiator | Starts the polymerization chain | Benzyl Alcohol |
| Catalyst | Activates initiator | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Co-catalyst | Activates monomer | 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) |
| Product | Biodegradable polymer | Poly(ester-amide) |
Applications As a Synthetic Building Block in Research
Role in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the 6-benzylmorpholin-3-one scaffold lends itself to the construction of fused and spirocyclic heterocyclic systems. The lactam functionality can be manipulated through various reactions, including reductions, alkylations, and condensations, to build additional rings onto the morpholinone core.
For instance, the reaction of 4-benzylmorpholin-3-one (B1279983) with triethyl phosphite (B83602) in the presence of phosphoryl chloride leads to the formation of a dehydrophosphonate. This transformation introduces a phosphonate (B1237965) group, which can serve as a handle for further synthetic elaborations, such as Horner-Wadsworth-Emmons reactions, to construct carbon-carbon double bonds and subsequently build new carbocyclic or heterocyclic rings.
While specific examples detailing the use of the 6-benzyl isomer in complex heterocyclic synthesis are not extensively documented in readily available literature, the reactivity of the parent morpholin-3-one (B89469) ring system suggests its potential in multicomponent reactions and tandem cyclization strategies to afford polycyclic structures. The benzyl (B1604629) group at the 6-position can also influence the stereochemical outcome of these reactions, potentially serving as a chiral auxiliary to guide the formation of specific stereoisomers.
Intermediate in the Preparation of Advanced Organic Structures
This compound serves as a key intermediate in the synthesis of more elaborate and functionally rich organic molecules. The lactam moiety can be readily reduced to the corresponding morpholine (B109124), providing access to a different class of saturated heterocycles while retaining the benzyl substituent. For example, the reduction of a substituted 2-[α-(2-nitro-phenoxy)-benzyl]-morpholin-3-one using a reducing agent like borane (B79455) (BH3) in tetrahydrofuran (B95107) (THF) yields the corresponding 2-[α-(2-nitro-phenoxy)-benzyl]-morpholine nih.gov. This demonstrates the utility of the morpholin-3-one as a precursor to substituted morpholines, which are prevalent in many biologically active compounds.
Furthermore, the nitrogen atom of the morpholin-3-one can be functionalized, and the carbonyl group can participate in various condensation reactions, allowing for the extension of the molecular framework. The benzyl group itself can be modified through aromatic substitution reactions or removed under specific conditions, adding another layer of synthetic versatility.
Table 1: Selected Reactions of Morpholin-3-one Derivatives as Synthetic Intermediates
| Starting Material | Reagent(s) | Product Type | Application |
| 4-Benzylmorpholin-3-one | P(OEt)3, POCl3 | Dehydrophosphonate | Intermediate for C-C bond formation |
| 2-Substituted-morpholin-3-one | BH3·THF | Substituted Morpholine | Access to saturated heterocycles nih.gov |
Precursor for the Generation of Diversified Molecular Libraries
The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. researchgate.netcam.ac.uk As such, this compound represents an excellent starting point for the generation of molecular libraries.
By systematically modifying the three main points of diversity on the this compound scaffold—the nitrogen atom, the carbon atoms of the morpholine ring, and the benzyl group—a large number of analogues can be rapidly synthesized. For example, the nitrogen can be acylated, alkylated, or arylated with a variety of substituents. The carbon backbone can be functionalized through reactions at the α-position to the carbonyl group. Finally, the benzyl group can be replaced with other aromatic or aliphatic moieties.
This combinatorial approach allows for the exploration of a broad chemical space around the morpholin-3-one core, increasing the probability of identifying compounds with desired biological activities. The principles of combinatorial chemistry, such as solid-phase synthesis or parallel synthesis in solution, can be applied to streamline the production of these libraries. vapourtec.comnih.gov
Table 2: Potential Points of Diversification on the this compound Scaffold
| Position of Modification | Type of Reaction | Potential Substituents |
| Nitrogen Atom (N-4) | Alkylation, Acylation, Arylation | Alkyl chains, Aryl groups, Heterocycles |
| Carbonyl Group (C-3) | Reduction, Condensation | - |
| α-Carbon (C-2) | Alkylation, Aldol condensation | Various alkyl and aryl groups |
| Benzyl Group (at C-6) | Aromatic substitution, Hydrogenolysis | Substituted phenyl rings, Other aryl/alkyl groups |
Investigation of Biological Activities and Structure Activity Relationships Sar in Preclinical Research
Design Principles for Benzylmorpholine-Containing Bioactive Molecules
The design of bioactive molecules centered around the benzylmorpholine scaffold leverages its structural and chemical characteristics to achieve desired therapeutic effects. The morpholine (B109124) heterocycle can improve the pharmacokinetic profile of a drug candidate, while the benzyl (B1604629) group offers a site for modifications to modulate target binding and potency. researchgate.net
The development of novel therapeutic agents often begins with a core structure, or scaffold, which is systematically modified to enhance its biological activity and drug-like properties. The morpholin-3-one (B89469) core, a key feature of 6-Benzylmorpholin-3-one, is a versatile starting point for such endeavors. researchgate.net
Lead optimization is a critical phase where an active "lead compound" is refined to improve efficacy, selectivity, and metabolic stability. teachmephysiology.com Strategies include:
Scaffold Hopping and Fusion: A common design strategy involves fusing the morpholin-3-one scaffold with other heterocyclic systems to create novel chemical entities with enhanced activity. For instance, a series of morpholin-3-one-fused quinazoline (B50416) derivatives were designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Another approach, scaffold hopping, involves replacing the core structure with a functionally equivalent but structurally different scaffold to explore new chemical space and improve properties. elsevierpure.com
Structure-Based Drug Design: This approach uses knowledge of the three-dimensional structure of the biological target to design molecules that bind with high affinity and selectivity. For the morpholin-3-one-fused quinazoline EGFR inhibitors, molecular docking studies were used to predict the binding modes of the compounds within the enzyme's active site, guiding further design. nih.gov
Lead Optimization Case Study: In the development of antimalarial drugs, a series of benzylmorpholine analogues were synthesized. nih.gov From this series, the compound N205 was selected as a lead candidate based on its high in vitro potency against Plasmodium falciparum (IC50 as low as 0.84 nM), combined with favorable blood and microsomal stability. This selection highlights a typical lead optimization process where potency and metabolic stability are key parameters for advancing a compound to in vivo studies. nih.govresearchgate.net
Modifying the chemical structure of this compound derivatives can significantly alter their molecular properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing their biological efficacy.
Improving aqueous solubility is a major goal in drug design to ensure adequate absorption and distribution. This can be achieved by introducing polar functional groups, such as hydroxyl or amino groups, onto the core scaffold. Conversely, increasing lipophilicity by adding non-polar groups can enhance cell membrane permeability. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact activity. For example, in a series of 6-benzyl-1,3-benzodioxole derivatives, which are also antimitotic agents, SAR analysis revealed that specific substituents on both the dioxole and benzyl rings were essential for maximum activity. nih.gov
The following table summarizes SAR findings for various morpholine-containing scaffolds, illustrating how structural modifications influence biological activity.
| Scaffold/Derivative | Structural Modification | Impact on Biological Activity | Target/Assay |
| Morpholin-3-one-fused quinazoline | Substitution on the quinazoline ring | Varying substituents led to a range of inhibitory potencies (IC50 values from 53.1 nM to >1 µM). nih.gov | EGFR Tyrosine Kinase nih.gov |
| Benzylmorpholine tetraoxane | Replacement of morpholine with azetidine | Decrease in antimalarial activity. researchgate.net | P. falciparum researchgate.net |
| 6-benzyl-1,3-benzodioxole | Addition of extra methoxy (B1213986) groups on benzyl ring | Major reduction in antitubulin activity. nih.gov | Tubulin Polymerization nih.gov |
| YC-1 Analogue (Indazole derivative) | Conversion of 1-benzyl group to hydrogen | Significantly reduced antiplatelet activity. nih.gov | Platelet Aggregation nih.gov |
Mechanism-Oriented Preclinical Studies
Understanding the precise molecular mechanism by which a compound exerts its biological effect is fundamental to its development as a therapeutic agent. For derivatives of this compound, preclinical studies focus on identifying their molecular targets and elucidating how they modulate cellular functions.
Enzyme inhibition is a common mechanism of action for many drugs. nih.gov Inhibitors can act through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition, which describe how the inhibitor interacts with the enzyme and its substrate. khanacademy.org
Tyrosine Kinase Inhibition: As previously mentioned, morpholin-3-one derivatives have been successfully designed as inhibitors of EGFR tyrosine kinase. nih.gov These compounds likely act as competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the binding of ATP, the enzyme's natural substrate, thereby blocking the downstream signaling pathways that lead to cell proliferation. nih.gov
Competitive Inhibition: This type of inhibition occurs when the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. khanacademy.org For a benzyl-substituted heterocyclic compound, a plausible mechanism could involve competitive inhibition of a key cellular enzyme. For instance, certain 6-benzyl-1,3-benzodioxole derivatives are competitive inhibitors of colchicine (B1669291) binding to tubulin, which disrupts microtubule formation. nih.gov
Detailed analysis of the interaction between a drug candidate and its biological target provides insights that are crucial for optimization.
Molecular Docking: Computational docking studies are used to predict and analyze the binding orientation and affinity of a small molecule to its target protein. In the study of morpholin-3-one-fused quinazoline EGFR inhibitors, docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitors and amino acid residues in the EGFR active site. nih.gov This information helps to rationalize the observed SAR and guide the design of more potent compounds.
Potential for Other Target Interactions: While kinase inhibition is a well-documented mechanism for morpholine derivatives, the benzylmorpholine scaffold could potentially interact with other targets. The structural similarity to other bioactive molecules suggests possibilities such as interaction with G protein-coupled receptors (GPCRs) or ion channels. For example, a derivative of trimetozine, which contains a morpholine ring, was shown through docking studies to interact strongly with benzodiazepine (B76468) binding sites on GABA-A receptors. nih.gov
The ultimate biological effect of a compound is determined by its ability to modulate cellular processes, which are controlled by complex signaling pathways. nih.govresearcher.life The inhibition of a molecular target, such as an enzyme, triggers a cascade of events that alters cell behavior.
Inhibition of Cell Proliferation: By inhibiting EGFR, the morpholin-3-one-fused quinazoline derivatives effectively block signaling pathways critical for cell growth and survival, such as the PI3K/AKT/mTOR and MAPK pathways. e3s-conferences.orgnih.gov This leads to a reduction in the proliferation of cancer cell lines in in vitro assays. nih.gov
Induction of Apoptosis: Disruption of key signaling pathways can lead to programmed cell death, or apoptosis. A novel flavan (B184786) derivative, developed through scaffold hopping from a benzyl-aniline lead, was found to induce apoptosis by increasing the levels of cleaved PARP and caspases 3 and 7. elsevierpure.com This compound also modulated the Hippo and PI3K signaling pathways, leading to cell cycle arrest. elsevierpure.com
The following table outlines the relationship between molecular targets of morpholine-containing compounds and the cellular pathways they modulate.
| Molecular Target | Signaling Pathway Modulated | Resulting Cellular Process | Reference Compound Class |
| EGFR Tyrosine Kinase | PI3K/AKT/mTOR, MAPK | Inhibition of cell proliferation, potential induction of apoptosis | Morpholin-3-one-fused quinazolines nih.gov |
| Tubulin | Microtubule dynamics | Inhibition of mitosis, cell cycle arrest | 6-benzyl-1,3-benzodioxole derivatives nih.gov |
| Hippo Signaling Pathway Kinases (LATS1) | Hippo Pathway, PI3K Pathway | Induction of apoptosis, cell cycle arrest in G2/M phase | 5,6,7-Trimethoxyflavan derivatives elsevierpure.com |
| GABA-A Receptor | GABAergic neurotransmission | Anxiolytic-like behavior | Trimetozine derivative nih.gov |
Specific Biological Target Classes Investigated
Preclinical research on the direct interaction of this compound with several key biological target classes remains an area for future investigation. Extensive searches of scientific literature did not yield specific studies detailing the activity of this compound against Cytochrome P450 enzymes, DNA gyrase, BET proteins, EZH2, or Plasmepsins. The following provides a general overview of these important drug targets.
Cytochrome P450 Enzymes: This superfamily of enzymes is crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition or induction of these enzymes can lead to significant drug-drug interactions.
DNA Gyrase: An essential bacterial enzyme that introduces negative supercoils into DNA, DNA gyrase is a well-established target for antibacterial agents.
BET Proteins: Bromodomain and extraterminal (BET) proteins are epigenetic readers that play a critical role in transcriptional regulation. They are considered promising targets for cancer and inflammatory diseases.
EZH2: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often dysregulated in cancer, making it an attractive therapeutic target.
Plasmepsins: These are aspartic proteases found in the food vacuole of the malaria parasite Plasmodium falciparum and are essential for the degradation of hemoglobin. They are a key target for antimalarial drug development.
Further research is warranted to explore the potential inhibitory or modulatory effects of this compound and its derivatives on these important biological targets.
Development of Analogs for Specific Preclinical Therapeutic Research Areas
While direct data on this compound is limited, the development of analogs containing the benzyl moiety has been a fruitful area of research in various therapeutic fields. These studies provide valuable insights into the potential applications of the broader class of benzyl-substituted heterocyclic compounds.
The benzyl group has been incorporated into various molecular scaffolds in the quest for new antimalarial agents. Bis(benzyl)polyamine analogs, for instance, have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. One such analog, MDL 27695, was found to have an IC50 value ranging from 0.2 to 14 microMolar. nih.gov The proposed mechanism of action for these compounds involves the direct binding to DNA, leading to the disruption of macromolecular biosynthesis. nih.gov
Another area of antimalarial research has focused on thiazinoquinone derivatives. A lead candidate, a methoxy p-benzyl-substituted thiazinoquinone, was found to be active in the low-micromolar range against both chloroquine-sensitive (D10) and -resistant (W2) P. falciparum strains. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that modifications to the benzyl ring did not enhance antiplasmodial activity but did not significantly diminish it either. nih.gov
| Analog Class | Example Compound | Activity | Mechanism of Action (Proposed) |
|---|---|---|---|
| Bis(benzyl)polyamine | MDL 27695 | IC50: 0.2-14 µM against P. falciparum | Direct DNA binding, disruption of macromolecular biosynthesis |
| Methoxy p-benzyl-substituted thiazinoquinone | Compound 22 | Low-micromolar activity against D10 and W2 strains of P. falciparum | Formation of a stable radical on the benzyl substituent, impairing heme detoxification |
The benzyl moiety is a common feature in many compounds investigated for their anticancer properties. For example, 5-benzyl juglone (B1673114) has been synthesized and evaluated for its antiproliferative activity against various human cancer cell lines. rjeid.com This compound exhibited an IC50 value of 12.27 µM against HCT-15 human colorectal cancer cells and showed selective inhibitory activity towards MCF-7 human breast cancer cells over the non-cancerous MCF-10A cell line. rjeid.com The anticancer mechanism of 5-benzyl juglone was found to involve the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis. rjeid.com
Furthermore, N6-benzyladenosine analogs have been developed and studied for their potential to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme involved in a pathway often dysregulated in cancer. nih.govmdpi.com Certain N6-benzyladenosine derivatives demonstrated persistent antiproliferative effects on human colorectal cancer cell lines. nih.gov
| Analog Class | Example Compound | Activity | Mechanism of Action |
|---|---|---|---|
| Naphthoquinone | 5-Benzyl juglone | IC50: 12.27 µM against HCT-15 cells | Induction of G0/G1 cell cycle arrest and apoptosis |
| Adenosine Analog | N6-benzyladenosine derivatives | Antiproliferative effects on human colorectal cancer cells | Inhibition of farnesyl pyrophosphate synthase (FPPS) |
The structural motif of a benzyl group attached to a heterocyclic ring is also present in compounds with antimicrobial activity. Benzylisoquinoline alkaloids have been investigated for their in vitro activity against a range of microorganisms. nih.gov For example, anolobine (B1218712) was identified as the most active compound against gram-positive bacteria, with MIC90 values between 12 and 50 mg/l. nih.gov Other analogs like anonaine, lysicamine, and liriodenine (B31502) also showed activity. nih.gov
In other studies, synthetic benzyl bromides have demonstrated high activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative bacteria. nih.gov These findings suggest that the benzyl group can contribute significantly to the antimicrobial efficacy of a compound.
| Analog Class | Example Compound | Activity |
|---|---|---|
| Benzylisoquinoline Alkaloid | Anolobine | MIC90: 12-50 mg/l against Gram-positive bacteria |
| Synthetic Benzyl Bromide | - | High activity against Gram-positive bacteria and fungi |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For 6-Benzylmorpholin-3-one, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are utilized for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl group) would likely resonate as a singlet. The protons of the morpholine (B109124) ring would show characteristic multiplets, with their chemical shifts influenced by the adjacent oxygen, nitrogen, and carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactam would be observed at a significantly downfield chemical shift. The aromatic carbons of the benzyl group would appear in the region of approximately 127-137 ppm. The carbons of the morpholine ring and the benzylic carbon would have distinct signals in the aliphatic region of the spectrum.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the connectivity of atoms. COSY spectra reveal proton-proton coupling relationships, helping to trace the spin systems within the morpholine ring. HSQC spectra correlate directly bonded protons and carbons, confirming the assignment of each signal in the ¹H and ¹³C NMR spectra.
The following is an example of expected ¹H NMR data for a related compound, 4-Benzylthiomorpholin-3-one, which can provide insight into the expected regions for the signals of this compound. nih.govacs.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar) | 7.30 | m |
| Benzylic (CH₂Ph) | 4.65 | s |
| CH₂N | 3.54 | m |
| CH₂S | 3.39 | s |
| CH₂S6 | 2.77 | m |
This interactive table showcases typical ¹H NMR data for a similar heterocyclic structure.
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. youtube.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₃NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for a molecule like this compound could include the loss of the benzyl group, cleavage of the morpholine ring, and loss of carbon monoxide from the lactam functionality. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu
The following table illustrates a hypothetical fragmentation pattern for this compound.
| Fragment Ion | Proposed Structure | m/z |
| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.10 |
| [M-C₇H₇]⁺ | C₄H₆NO₂⁺ | 100.04 |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 |
| [M-CO]⁺ | C₁₀H₁₃NO⁺ | 163.10 |
This interactive table demonstrates potential fragment ions and their corresponding mass-to-charge ratios.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgdocbrown.info For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
C=O stretch (amide/lactam): A strong absorption band typically in the region of 1650-1680 cm⁻¹.
C-N stretch: An absorption band in the region of 1250-1020 cm⁻¹.
C-O-C stretch (ether): An absorption band in the region of 1275-1000 cm⁻¹.
Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.
Aliphatic C-H stretch: Absorption bands below 3000 cm⁻¹. vscht.cz
Aromatic C=C stretch: Absorption bands in the 1600-1450 cm⁻¹ region. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. libretexts.org The benzene (B151609) ring in the benzyl group of this compound will give rise to characteristic UV absorptions. The presence of the carbonyl group conjugated with the nitrogen atom might also influence the UV-Vis spectrum. Typically, aromatic systems exhibit absorption maxima (λmax) in the UV region. libretexts.org
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Key Feature | Expected Range/Value |
| ¹H NMR | Aromatic Protons | ~7.2-7.4 ppm |
| ¹³C NMR | Carbonyl Carbon | Downfield region |
| HRMS | [M+H]⁺ | Calculated exact mass |
| IR | C=O Stretch | 1650-1680 cm⁻¹ |
| UV-Vis | λmax | In the UV region |
This interactive table provides a summary of the anticipated spectroscopic data.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. elementar.com The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values for the proposed molecular formula (C₁₁H₁₃NO₂). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Theoretical Composition for C₁₁H₁₃NO₂:
Carbon (C): 69.09%
Hydrogen (H): 6.85%
Nitrogen (N): 7.32%
Oxygen (O): 16.73%
Chromatographic Techniques (e.g., HPLC, SFC) for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. A single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. The area under the peak can be used to quantify the purity, often expressed as a percentage.
Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. ukzn.ac.za It offers advantages such as faster analysis times and reduced solvent consumption. chromatographytoday.comchromatographytoday.com SFC can be a powerful tool for both the analytical assessment of purity and the preparative purification of this compound. chromatographyonline.comresearchgate.net
The purity of this compound is typically determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥95% or higher is generally required for research applications.
Computational and Theoretical Studies on 6 Benzylmorpholin 3 One Systems
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. nih.gov For 6-benzylmorpholin-3-one, these methods are pivotal in understanding how it and its analogs might interact with specific biological macromolecules, such as enzymes or receptors, which are often the targets of therapeutic drugs. nih.gov
Molecular docking is a key technique within molecular modeling that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This approach allows researchers to virtually screen compounds and hypothesize their binding modes and affinities before undertaking expensive and time-consuming experimental synthesis and testing. nih.govnih.gov The process typically involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein, often obtained from crystallographic data from protein data banks. nih.govplos.org A defined binding site, or "grid box," is established on the target, and docking software systematically samples various conformations and orientations of the ligand within this site, scoring them based on a force field that estimates binding energy. nih.gov
The results of docking studies can reveal crucial ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which are fundamental for molecular recognition and biological activity. mdpi.com For instance, a hypothetical docking study of a this compound derivative into a kinase active site might reveal hydrogen bonds between the morpholinone oxygen and backbone amides of the protein's hinge region, a common binding motif for kinase inhibitors. The benzyl (B1604629) group could simultaneously occupy a hydrophobic pocket, contributing to binding affinity. mdpi.com These insights are invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. unar.ac.id
| Component | Description | Common Software/Tools | Example Application |
|---|---|---|---|
| Ligand Preparation | Generation of a low-energy 3D conformation of the this compound derivative. Assignment of correct atom types and charges. | Spartan, GaussView, Avogadro | Optimizing the geometry of a novel analog to ensure a realistic starting conformation for docking. |
| Target Preparation | Obtaining the 3D structure of the biological target (e.g., a protein). Adding hydrogens, removing water molecules, and assigning charges. | Protein Data Bank (PDB), Discovery Studio, MOE (Molecular Operating Environment) plos.org | Preparing the crystal structure of a target enzyme by removing co-crystallized ligands and water molecules. |
| Docking Simulation | Fitting the ligand into the active site of the target using a defined algorithm to explore various poses and conformations. | AutoDock Vina, PyRx, LeadIT plos.org | Simulating the binding of the compound to the active site to predict its binding orientation and score. |
| Pose Analysis & Scoring | Evaluating the predicted binding poses based on a scoring function (estimating binding free energy) and analyzing the intermolecular interactions. | Discovery Studio Visualizer, PyMOL, LigPlot+ | Identifying key hydrogen bonds and hydrophobic contacts between the ligand and protein residues to explain its predicted affinity. |
Density Functional Theory (DFT) Analysis of Electronic Properties and Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comnih.gov It provides a balance between accuracy and computational cost, making it a valuable tool for studying a wide range of molecular properties. scirp.org For this compound, DFT calculations can elucidate its electronic characteristics, reactivity, and the mechanisms of its formation. researchgate.netresearchgate.net
One of the primary applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.netnih.gov
DFT is also used to calculate various electronic properties that describe a molecule's charge distribution and reactivity sites. rsc.orgajchem-a.com The Molecular Electrostatic Potential (MEP) map, for example, visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This information is crucial for predicting how the molecule will interact with other reagents or biological targets. ajchem-a.com
Furthermore, DFT is instrumental in studying reaction pathways. chemistry-teaching-resources.com By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a chemical reaction, such as the synthesis of the morpholin-3-one (B89469) core. researchgate.netresearchgate.net This allows for the determination of activation energies, which helps in understanding reaction kinetics and optimizing synthetic conditions. mdpi.com
| Property | Significance | Typical DFT Functional/Basis Set |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure with precise bond lengths and angles. nih.gov | B3LYP/6-311++G(d,p) mdpi.comresearchgate.net |
| HOMO-LUMO Energies | Determine the electron-donating/accepting abilities and the chemical reactivity of the molecule. mdpi.com | B3LYP/6-31G'(d,p) nih.govrsc.org |
| HOMO-LUMO Energy Gap (ΔE) | Indicates the molecule's kinetic stability and electronic excitation energy. A smaller gap suggests higher reactivity. nih.gov | M06-2X/6-311++G(d,p) nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites, predicting regions for intermolecular interactions. mdpi.com | B3LYP/6-311G(d,p) mdpi.com |
| Global Reactivity Descriptors | Includes chemical potential, hardness, softness, and electrophilicity index, which quantify the overall reactivity. rsc.org | Calculated from HOMO/LUMO energies. |
| Vibrational Frequencies | Allows for the theoretical prediction of IR and Raman spectra, which can be compared with experimental data to confirm the structure. researchgate.net | B3LYP/6-311++G(d,p) researchgate.net |
Cheminformatics Approaches in Compound Library Design and Virtual Screening
Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical compounds. springernature.com In the context of this compound, cheminformatics plays a vital role in designing focused compound libraries and performing large-scale virtual screening campaigns to identify new lead compounds. researchgate.net
The process begins with the design of a virtual compound library centered around the this compound scaffold. This involves systematically modifying the core structure by attaching various chemical groups (R-groups) at different positions. This "in silico" synthesis can generate thousands or even millions of virtual derivatives. targetmol.comsigmaaldrich.com The goal is to explore the chemical space around the parent molecule to discover analogs with potentially improved properties. researchgate.net
Once the virtual library is created, it is subjected to virtual screening to filter out undesirable compounds and prioritize a smaller, more manageable set for further investigation. nih.govmdpi.com A common initial step is to apply property filters, such as Lipinski's Rule of Five, to select for compounds with drug-like physicochemical properties. nih.gov Subsequently, more computationally intensive methods like pharmacophore modeling or molecular docking (as described in section 7.1) are used to assess the potential of the remaining compounds to bind to a specific biological target. nih.govnih.gov This tiered approach efficiently narrows down vast virtual libraries to a handful of promising "hits." chemrxiv.org The success of these campaigns often relies on the diversity and quality of the initial library design. nih.govnih.gov
| Step | Description | Key Objective | Relevant Tools/Methods |
|---|---|---|---|
| 1. Scaffold Selection | The core structure of this compound is chosen as the starting point. | Define the central chemical framework for the library. | Chemical drawing software (e.g., ChemDraw). |
| 2. Library Enumeration | Virtually attach a diverse set of chemical fragments (R-groups) to specific points on the scaffold. | Generate a large and diverse collection of virtual compounds. targetmol.com | Library enumeration software (e.g., KNIME, RDKit). |
| 3. Property Filtering | Calculate physicochemical properties (e.g., molecular weight, logP) and filter the library based on drug-likeness criteria. | Remove compounds with poor pharmacokinetic profiles. | Lipinski's Rule of Five, ADMET prediction models. |
| 4. Ligand-Based Screening | Screen the library for compounds similar to known active molecules (if any). | Identify compounds with a high probability of having the desired activity. | 2D/3D similarity searching, pharmacophore modeling. mdpi.com |
| 5. Structure-Based Screening | Dock the filtered library of compounds into the 3D structure of a biological target. | Identify compounds that are predicted to bind well to the target. nih.gov | High-throughput virtual screening (HTVS) using docking software. |
| 6. Hit Selection | Analyze and rank the top-scoring compounds based on docking scores, binding interactions, and chemical novelty. | Select a small, diverse set of promising candidates for experimental validation. | Visual inspection, clustering algorithms, diversity analysis. |
Future Directions and Emerging Research Avenues for 6 Benzylmorpholin 3 One
Development of Novel and Sustainable Synthetic Routes
The synthesis of morpholin-3-one (B89469) derivatives is an area of active research, with a growing emphasis on sustainability and efficiency. chemistryjournals.net Traditional synthetic methods often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is poised to address these limitations by focusing on greener and more innovative synthetic strategies.
Key areas of development include:
Catalytic and Enantioselective Methods: There is a strong push towards developing catalytic methods, particularly those using earth-abundant metals like copper or iron, to construct the morpholinone core. mdpi.com Furthermore, organocatalytic asymmetric reactions, such as [3+3]-cycloadditions, are being explored to produce enantiomerically pure morpholin-3-ones, which is crucial for pharmacological applications where stereochemistry dictates biological activity.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, aligning with the principles of atom and step economy. researchgate.net Designing MCRs that can assemble the 6-benzylmorpholin-3-one scaffold from simple, readily available starting materials is a significant goal.
Green Chemistry Approaches: The adoption of sustainable practices is paramount. This includes the use of safer, renewable solvents, and the development of redox-neutral protocols that minimize byproducts. chemrxiv.orgnih.gov For instance, methods utilizing reagents like ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines exemplify this trend toward more environmentally benign synthesis. chemrxiv.orgnih.gov
Biocatalysis and Enzymatic Synthesis: The use of enzymes to catalyze specific steps in the synthesis of this compound or its precursors presents an attractive green alternative. uniroma1.it Enzymatic reactions can offer high selectivity under mild conditions, reducing the environmental impact and simplifying purification processes.
Table 1: Comparison of Synthetic Approaches for Morpholinone Scaffolds
| Synthetic Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Cyclization | Stepwise formation of the heterocyclic ring, often involving protection/deprotection steps and harsh reagents. | Well-established and understood. | Low atom economy, significant waste generation, harsh conditions. |
| Catalytic Methods | Use of metal or organocatalysts to facilitate ring formation, often with high stereoselectivity. researchgate.net | High efficiency, potential for asymmetry, milder reaction conditions. | Catalyst cost and toxicity, optimization of reaction conditions. |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials to form the final product. | High step and atom economy, operational simplicity, rapid library generation. | Discovery of suitable reaction conditions and compatible starting materials. |
| Green Synthesis | Employs sustainable principles such as using non-toxic reagents, renewable feedstocks, and minimizing energy consumption. chemistryjournals.netchemrxiv.orgnih.gov | Reduced environmental impact, increased safety, potential cost savings. | Identifying effective and scalable green reagents and conditions. |
| Biocatalysis | Use of isolated enzymes or whole-cell systems to perform specific chemical transformations. uniroma1.it | High selectivity (chemo-, regio-, stereo-), mild conditions, biodegradable catalysts. | Enzyme stability, substrate scope limitations, cost of production. |
Exploration of Undiscovered Biological Targets and Mechanisms
The morpholine (B109124) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved and investigational drugs. researchgate.net Derivatives of morpholine exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net While the full biological profile of this compound itself is not extensively defined, its structural motifs suggest several promising avenues for therapeutic exploration.
Future research will likely focus on:
Anticancer Activity: Structurally related compounds, such as derivatives of 6-benzyl-1,3-benzodioxole, have been shown to act as antimitotic agents by inhibiting tubulin polymerization. nih.gov This provides a strong rationale for investigating this compound derivatives as potential anticancer agents targeting the cytoskeleton. Systematic screening against various cancer cell lines and investigation of their mechanism of action are logical next steps.
Antimicrobial Properties: The morpholine ring is a common feature in compounds with antibacterial and antifungal activity. researchgate.net Future studies could involve synthesizing a library of this compound analogs and screening them against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Neurological and Cardiovascular Targets: Other morpholine-containing molecules have shown activity against central nervous system (CNS) targets and cardiovascular channels. For example, certain 3-morpholine linked indoles have been identified as Kv1.5 channel inhibitors, with potential applications in treating atrial fibrillation. nih.gov Exploring the activity of this compound derivatives on ion channels and receptors in the CNS and cardiovascular system could uncover novel therapeutic applications.
Target Deconvolution: For derivatives that show promising activity in phenotypic screens, a crucial future step will be the identification of their specific molecular targets. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and computational target prediction, will be instrumental in elucidating their mechanisms of action.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Rationale / Example | Potential Therapeutic Area |
|---|---|---|
| Tubulin | Structural similarity to 6-benzyl-1,3-benzodioxole antimitotic agents. nih.gov | Oncology |
| Bacterial/Fungal Enzymes | Morpholine is a known pharmacophore in antimicrobial agents. researchgate.net | Infectious Diseases |
| Ion Channels (e.g., Kv1.5) | Morpholine-linked indoles show activity as channel inhibitors. nih.gov | Cardiovascular (e.g., Arrhythmia) |
| Kinases | The morpholine scaffold is present in several kinase inhibitors. | Oncology, Inflammation |
| G-Protein Coupled Receptors (GPCRs) | A common target class for small molecules containing heterocyclic scaffolds. | CNS Disorders, Metabolic Diseases |
Application in the Development of Advanced Materials and Functional Polymers
Beyond pharmacology, the unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials and functional polymers. mdpi.com The ability to readily modify the scaffold allows for the tuning of physical and chemical properties, opening doors to applications in materials science and biomedicine.
Emerging research avenues include:
Polymer-Drug Conjugates: The this compound core could be covalently attached to a polymer backbone (such as polyethylene (B3416737) glycol or polyglycerols) to create polymer-drug conjugates. nih.gov This strategy is often used to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents, potentially enabling targeted delivery to specific tissues. sigmaaldrich.com
Functional Monomers: Derivatives of this compound could be designed as functional monomers for polymerization. The incorporation of this rigid, heterocyclic unit into polymer chains could impart unique thermal or mechanical properties. nih.gov For example, introducing such groups can increase the glass transition temperature of polymers. nih.gov
Drug Delivery Systems: The compound could be encapsulated within or used to formulate various drug delivery systems, such as nanoparticles, hydrogels, or micelles. sigmaaldrich.commerckmillipore.com For instance, it could be a component in the development of injectable, in-situ cross-linked depots for the sustained release of other therapeutic agents. nih.gov
Bioactive Polymers: By polymerizing monomers containing the this compound moiety, it may be possible to create polymers with inherent biological activity, such as antimicrobial or anticancer properties, for applications in medical devices, coatings, or wound dressings. mdpi.commdpi.com
Table 3: Potential Applications in Materials Science
| Application Area | Description | Potential Advantage of this compound |
|---|---|---|
| Polymer-Drug Conjugates | Covalent attachment of the molecule to a polymer carrier to improve drug properties. nih.gov | Acts as a bioactive payload or a linker with defined stereochemistry. |
| Advanced Polymer Synthesis | Use as a monomer or cross-linking agent in polymerization reactions. nih.gov | Introduces rigidity, specific intermolecular interactions, and functionality. |
| Hydrogels | Incorporation into three-dimensional polymer networks for drug release or cell culture. mdpi.com | Modulates network properties and can provide controlled release of the active agent. |
| Nanoparticle Formulation | Use as a core component or surface ligand in nanoparticle-based drug delivery systems. merckmillipore.com | Enhances drug loading, stability, and potential for targeted delivery. |
| Bioactive Surfaces | Grafting onto surfaces of medical devices to prevent microbial colonization or thrombosis. | Provides a sustained antimicrobial or biocompatible effect at the material interface. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and materials science. nih.govmetall-mater-eng.comijsrst.com These computational tools can significantly accelerate the design-build-test-learn cycle. For a scaffold like this compound, AI and ML offer powerful methods to explore its chemical space and predict its properties.
Future applications in this domain will involve:
De Novo Design: Using generative AI models, such as Generative Adversarial Networks (GANs) or Reinforcement Learning (RL), to design novel derivatives of this compound. scitechdaily.comnih.gov These models can be trained to generate molecules with optimized properties, such as high predicted binding affinity for a specific biological target, favorable drug-likeness, and synthetic accessibility.
Predictive Modeling: Developing and applying ML models to predict the biological activities and physicochemical properties (e.g., ADME-Tox) of virtual libraries of this compound analogs. nih.govresearchgate.net This allows for the rapid screening of thousands of potential compounds in silico, prioritizing the most promising candidates for synthesis and experimental testing.
Target Identification and Drug Repurposing: AI algorithms can analyze large biological datasets (genomics, proteomics, transcriptomics) to identify potential new targets for which this compound derivatives might be effective. nih.gov AI can also screen the structure against databases of known drugs and targets to identify potential repurposing opportunities.
Synthesis Prediction: Employing AI tools to predict efficient and sustainable synthetic routes for novel, computer-generated derivatives. This can help chemists overcome synthetic challenges and accelerate the production of new compounds.
Table 4: AI and ML Applications for this compound Research
| AI/ML Technique | Application in Chemical Discovery | Specific Goal for this compound |
|---|---|---|
| Generative Models (e.g., GANs, VAEs) | De novo design of novel molecular structures with desired properties. nih.gov | Generate new derivatives with predicted high potency and low toxicity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity based on chemical structure. | Screen virtual libraries to identify candidates with high predicted activity against a target. |
| Graph Neural Networks (GNNs) | Predicting molecular properties and compound-target interactions from graph representations of molecules. metall-mater-eng.comnih.gov | More accurately predict binding affinity and ADME-Tox properties. |
| Reinforcement Learning (RL) | Iteratively optimizing molecules towards a specific objective function. nih.gov | Design molecules that simultaneously optimize multiple parameters (e.g., activity, solubility, synthetic ease). |
| Natural Language Processing (NLP) | Extracting information from scientific literature to predict reaction outcomes and synthetic pathways. | Propose novel and efficient synthetic routes for computer-designed analogs. |
Q & A
Basic: What are the established synthetic routes for 6-Benzylmorpholin-3-one and its derivatives?
Methodological Answer:
A common synthetic approach involves refluxing intermediates like 6-arylmethyl-3-aryl-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one with reagents such as N-(chloroacetyl)morpholine in the presence of potassium carbonate and potassium iodide in ethyl methyl ketone. Reaction optimization includes 24-hour reflux conditions followed by solvent evaporation and recrystallization from ethanol . For derivatives, substituents (e.g., benzyl, methoxybenzyl) are introduced at the 6-position via nucleophilic substitution or coupling reactions.
Basic: Which analytical techniques are critical for structural confirmation of this compound derivatives?
Methodological Answer:
Key techniques include:
- ^1H-NMR and ^13C-NMR for mapping proton and carbon environments, confirming substituent positions.
- ESI-MS for molecular weight validation and fragmentation pattern analysis.
- IR Spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for morpholinone rings).
- Elemental Analysis to verify stoichiometric ratios (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Basic: How is purity assessed for this compound in research settings?
Methodological Answer:
Purity is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against reference standards. For example, >97.0% purity thresholds are achieved via gradient elution (e.g., acetonitrile/water mobile phase) and validated retention times. Residual solvents or by-products (e.g., unreacted benzyl halides) are quantified using gas chromatography-mass spectrometry (GC-MS) .
Advanced: How can reaction conditions be optimized for synthesizing this compound derivatives with high yields?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Testing bases (e.g., K₂CO₃ vs. NaH) to enhance nucleophilic substitution efficiency .
- Solvent Effects : Evaluating polar aprotic solvents (e.g., DMF, acetone) to stabilize transition states during cyclization.
- Temperature Gradients : Conducting time-resolved experiments (e.g., 12–48 hours) to identify kinetic vs. thermodynamic product dominance.
- By-Product Mitigation : Using scavengers (e.g., molecular sieves) to trap water or acidic impurities .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or MS adducts) require:
- Multi-Technique Cross-Validation : Correlating NMR, IR, and MS data to identify artifacts (e.g., solvent peaks or isotopic clusters).
- Computational Modeling : Using DFT calculations to predict NMR chemical shifts or MS fragmentation pathways.
- Isolation and Reanalysis : Purifying ambiguous peaks via preparative HPLC and re-running spectra under standardized conditions .
Advanced: What strategies are effective for scaling up this compound synthesis while maintaining reproducibility?
Methodological Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:
- Batch Reactor Design : Using jacketed reactors with controlled cooling to manage exothermic steps (e.g., cyclization).
- In-Line Monitoring : Implementing PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
- Parameter Robustness Testing : Conducting DoE (Design of Experiments) to identify critical process parameters (CPPs) like stirring rate and reagent stoichiometry .
Advanced: How can researchers evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies involve:
- Forced Degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) to identify degradation pathways (e.g., hydrolysis of the morpholinone ring).
- Analytical Tracking : Using UPLC-MS to quantify degradation products (e.g., benzyl alcohol or morpholine derivatives).
- Storage Recommendations : Stabilizing the compound in amber glass under inert gas (N₂/Ar) at –20°C for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
